molecular formula C35H70O5 B14360025 3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate CAS No. 94055-03-5

3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate

Cat. No.: B14360025
CAS No.: 94055-03-5
M. Wt: 570.9 g/mol
InChI Key: JBQULKSTXOTKRD-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate is an organic compound with the molecular formula C35H70O5 It is characterized by a long-chain fatty acid esterified with a polyol This compound is notable for its structural complexity, which includes multiple hydroxyl groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate typically involves the esterification of triacontanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. After the reaction, the product is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate involves its interaction with lipid bilayers and proteins. The long aliphatic chain allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl triacontanoate has a significantly longer aliphatic chain, which imparts unique physical and chemical properties. This long chain enhances its hydrophobicity, making it more suitable for applications that require long-lasting hydrophobic interactions, such as in coatings and lubricants.

Properties

CAS No.

94055-03-5

Molecular Formula

C35H70O5

Molecular Weight

570.9 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] triacontanoate

InChI

InChI=1S/C35H70O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-34(39)40-33-35(30-36,31-37)32-38/h36-38H,2-33H2,1H3

InChI Key

JBQULKSTXOTKRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO

Origin of Product

United States

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